3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate is a chemical compound with the molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol . This compound is known for its unique structure, which includes an indolium ion and a sulfonate group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of 2-methylbenzo[cd]indole with propane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of indole derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce indole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets. The indolium ion can interact with nucleophilic sites on proteins and other biomolecules, potentially affecting their function. The sulfonate group can also participate in ionic interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methylbenzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate: This compound has a similar structure but includes an oxazolium ion instead of an indolium ion.
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate): This compound features a pyridinium ion and is used in biochemical research.
Uniqueness
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate is unique due to its indolium ion, which imparts specific chemical and biological properties that are distinct from those of similar compounds. Its structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H15NO3S |
---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
3-(2-methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C15H15NO3S/c1-11-13-7-2-5-12-6-3-8-14(15(12)13)16(11)9-4-10-20(17,18)19/h2-3,5-8H,4,9-10H2,1H3 |
InChI-Schlüssel |
LYLFSBZTUIUXIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C2=CC=CC3=C2C1=CC=C3)CCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.